1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride
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Overview
Description
1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride is a complex organic compound that belongs to the class of quinolinium salts This compound is characterized by its unique structure, which includes a quinoline ring system substituted with an acetyl group and a hydrazinyl group linked to a hydroxy(diphenyl)acetyl moiety The chloride ion serves as the counterion to balance the charge of the quinolinium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of quinoline to form 1-acetylquinoline. This intermediate is then reacted with hydrazine to introduce the hydrazinyl group. The resulting hydrazinyl derivative is further reacted with hydroxy(diphenyl)acetyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a diverse array of products.
Scientific Research Applications
1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the materials science field, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the quinoline ring system can intercalate into DNA, disrupting its structure and function. These interactions can lead to the compound’s observed biological activities.
Comparison with Similar Compounds
1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride can be compared with other similar compounds, such as:
Quinoline derivatives: Compounds like 8-hydroxyquinoline and 2-methylquinoline share the quinoline ring system but differ in their substituents and overall structure.
Hydrazine derivatives: Compounds like phenylhydrazine and benzylhydrazine contain the hydrazine functional group but lack the quinoline ring system.
Acetyl derivatives: Compounds like acetylsalicylic acid (aspirin) and acetylcysteine contain the acetyl group but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its combination of the quinoline ring, hydrazinyl group, and hydroxy(diphenyl)acetyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88673-75-0 |
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Molecular Formula |
C25H22ClN3O3 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N'-(1-acetylquinolin-1-ium-8-yl)-2-hydroxy-2,2-diphenylacetohydrazide;chloride |
InChI |
InChI=1S/C25H21N3O3.ClH/c1-18(29)28-17-9-11-19-10-8-16-22(23(19)28)26-27-24(30)25(31,20-12-4-2-5-13-20)21-14-6-3-7-15-21;/h2-17,26,31H,1H3;1H |
InChI Key |
RRHRQGNWWQAVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[N+]1=CC=CC2=C1C(=CC=C2)NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
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